Cas no 5468-23-5 (Diethyl acetoxymalonate)

Diethyl acetoxymalonate 化学的及び物理的性質
名前と識別子
-
- Propanedioic acid,2-(acetyloxy)-, 1,3-diethyl ester
- ACETOXYMALONIC ACID DIETHYL ESTER
- Diethyl (acetyloxy)malonate
- diethyl 2-acetyloxypropanedioate
- 1,3-diethyl 2-(acetyloxy)propanedioate
- acetoxy-malonic acid diethyl ester
- Acetoxy-malonsaeure-diaethylester
- Diethyl acetoxymalonate
- O-Acetyl-tartronsaeure-diaethylester
- NS00033170
- AKOS005110982
- Diethylacetoxymalonate
- InChI=1/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3
- NSC-25377
- Tartronic acid, diethyl ester, acetate
- DTXSID40203134
- FT-0635747
- NSC 25377
- A830317
- diethyl 2-acetoxymalonate
- NSC25377
- BB 0261401
- EINECS 226-786-7
- XZFLUEMBCUUTKI-UHFFFAOYSA-
- 5468-23-5
- DB-052631
- XZFLUEMBCUUTKI-UHFFFAOYSA-N
-
- MDL: MFCD00039895
- インチ: InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3
- InChIKey: XZFLUEMBCUUTKI-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C(C(=O)OCC)OC(=O)C
計算された属性
- せいみつぶんしりょう: 218.07900
- どういたいしつりょう: 218.07903816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 8
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 78.9Ų
じっけんとくせい
- 密度みつど: 1.13 g/mL at 25 °C(lit.)
- PSA: 78.90000
- LogP: 0.04430
Diethyl acetoxymalonate セキュリティ情報
- 危険レベル:IRRITANT
Diethyl acetoxymalonate 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Diethyl acetoxymalonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D443170-50mg |
Diethyl acetoxymalonate |
5468-23-5 | 50mg |
$ 115.00 | 2022-06-05 | ||
A2B Chem LLC | AG18765-500mg |
DIETHYL ACETOXYMALONATE |
5468-23-5 | 500mg |
$285.00 | 2024-04-19 | ||
TRC | D443170-10mg |
Diethyl acetoxymalonate |
5468-23-5 | 10mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058339-500mg |
Diethyl (acetyloxy)malonate |
5468-23-5 | 500mg |
3233.0CNY | 2021-07-13 | ||
TRC | D443170-5mg |
Diethyl acetoxymalonate |
5468-23-5 | 5mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058339-500mg |
Diethyl (acetyloxy)malonate |
5468-23-5 | 500mg |
3233CNY | 2021-05-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651397-1g |
Diethyl 2-acetoxymalonate |
5468-23-5 | 98% | 1g |
¥5047.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651397-10g |
Diethyl 2-acetoxymalonate |
5468-23-5 | 98% | 10g |
¥9466.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651397-5g |
Diethyl 2-acetoxymalonate |
5468-23-5 | 98% | 5g |
¥7871.00 | 2024-05-09 |
Diethyl acetoxymalonate 関連文献
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1. Analogues of the antiviral acyclonucleoside 9-(4-hydroxy-3-hydroxymethylbutyl)guanine. Part 2. Substitutions on C-1′ and C-3′ of the acyclic N-9 substituentStuart Bailey,Michael R. Harnden J. Chem. Soc. Perkin Trans. 1 1988 2767
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2. 416. Synthesis of divicine (2 : 4-diamino-5 : 6-dihydroxypyrimidine) and other derivatives of 4 : 5(5 : 6)-dihydroxypyrimidineJ. Davoll,D. H. Laney J. Chem. Soc. 1956 2124
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Zsolt Rapi,Alajos Grün,Gy?rgy Keglevich,András Stirling,Péter Bakó New J. Chem. 2016 40 7856
-
4. Simple and condensed β-lactams. Part 11. Reaction of some p-nitrobenzyl (4-oxoazetidin-1-yl)(triphenylphosphoranediyl)acetates and p-nitrobenzyl (1-oxoisoindolin-2-yl)(triphenylphosphoranediyl)acetate with acetic anhydride–sulphoxide reagentsJózsef Fetter,Károly Lempert,Mária Kajtár-Peredy,József Tamás J. Chem. Soc. Perkin Trans. 1 1989 2251
Diethyl acetoxymalonateに関する追加情報
Diethyl Acetoxymalonate (CAS No. 5468-23-5): A Versatile Compound in Modern Chemistry and Pharmaceutical Research
Diethyl acetoxymalonate (CAS No. 5468-23-5) is a multifaceted compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, also known as diethyl 2-acetoxy-1,1-dimethylethanedioate, is characterized by its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways and industrial applications.
The molecular formula of diethyl acetoxymalonate is C9H14O6, with a molecular weight of approximately 218.20 g/mol. Its chemical structure consists of an acetoxymalonate core flanked by two ethyl ester groups. This configuration imparts several key properties, including solubility in common organic solvents, stability under a wide range of conditions, and the ability to undergo various chemical transformations.
In the realm of organic synthesis, diethyl acetoxymalonate serves as a versatile building block for the preparation of complex molecules. Recent studies have highlighted its utility in the synthesis of biologically active compounds, such as natural products and pharmaceuticals. For instance, researchers at the University of California, Berkeley, have utilized diethyl acetoxymalonate as a key intermediate in the total synthesis of lactacystin, a potent proteasome inhibitor with potential applications in cancer therapy.
The reactivity of diethyl acetoxymalonate is primarily centered around its acetoxymalonate moiety. This functional group can undergo nucleophilic substitution reactions, making it an excellent starting material for the preparation of substituted malonates and related compounds. Additionally, the presence of two ethyl ester groups allows for further functionalization through ester hydrolysis or transesterification reactions. These properties have been exploited in the development of novel synthetic methods and catalysts.
In the pharmaceutical industry, diethyl acetoxymalonate has found applications in the synthesis of drugs with diverse therapeutic profiles. One notable example is its use in the production of lovastatin, a widely prescribed statin medication for lowering cholesterol levels. The compound's ability to form stable intermediates during synthetic processes ensures high yields and purity, which are critical factors in drug manufacturing.
Beyond its role in drug synthesis, diethyl acetoxymalonate has also shown promise in materials science. Researchers at the Massachusetts Institute of Technology (MIT) have explored its use as a precursor for the synthesis of advanced polymers and coatings. The unique combination of functional groups in diethyl acetoxymalonate allows for the creation of materials with tailored properties, such as enhanced mechanical strength and improved biocompatibility.
The environmental impact of chemical compounds is an increasingly important consideration in modern research and development. Studies on the biodegradability and ecotoxicity of diethyl acetoxymalonate have shown that it exhibits favorable environmental profiles. For instance, research conducted by the Environmental Protection Agency (EPA) indicates that diethyl acetoxymalonate degrades rapidly under aerobic conditions and does not bioaccumulate in aquatic organisms.
In conclusion, diethyl acetoxymalonate (CAS No. 5468-23-5) is a highly versatile compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an indispensable tool for scientists and engineers working on innovative solutions to complex problems. As research continues to uncover new uses and properties of this compound, its importance in various fields is likely to grow even further.
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